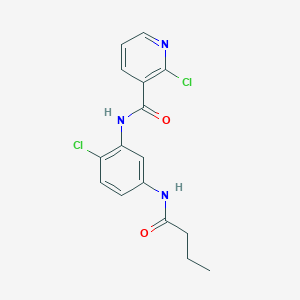
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its various biological activities.
Wirkmechanismus
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 acts as an inhibitor of the NF-κB pathway, which is a key regulator of inflammation and immune responses. It blocks the activation of the IκB kinase complex, which prevents the phosphorylation and subsequent degradation of IκBα, a critical step in the activation of NF-κB. By inhibiting NF-κB activation, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 can reduce the expression of pro-inflammatory cytokines and chemokines, as well as inhibit the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of adhesion molecules on endothelial cells. It has also been shown to induce apoptosis in cancer cells and inhibit cell proliferation and migration. In addition, N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have anti-viral activity against a range of viruses, including HIV-1, influenza A, and hepatitis B and C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. It can be used to selectively inhibit NF-κB activation without affecting other signaling pathways. In addition, its relatively low cost and ease of synthesis make it an attractive option for research purposes. However, one limitation of using N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 is its potential toxicity, particularly at high concentrations. It is important to carefully optimize the dose and duration of treatment to minimize any potential adverse effects.
Zukünftige Richtungen
There are many potential future directions for research involving N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It may also have potential as a cancer therapy, either alone or in combination with other drugs. In addition, further research is needed to fully elucidate its mechanism of action and to explore its potential for treating viral infections.
Synthesemethoden
The synthesis of N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 involves the reaction of 2-chloronicotinic acid with butyryl chloride to form an intermediate, which is then treated with 5-amino-2-chlorobenzamide to yield the final product. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide 11-7082 has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been used in numerous studies to investigate the mechanisms of various diseases and to develop potential therapeutic agents.
Eigenschaften
Produktname |
N-(5-Butyrylamino-2-chloro-phenyl)-2-chloro-nicotinamide |
|---|---|
Molekularformel |
C16H15Cl2N3O2 |
Molekulargewicht |
352.2 g/mol |
IUPAC-Name |
N-[5-(butanoylamino)-2-chlorophenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-2-4-14(22)20-10-6-7-12(17)13(9-10)21-16(23)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
UOAKXDVQGUGUQT-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Kanonische SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)
![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)

![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)

![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)